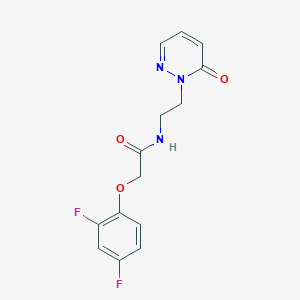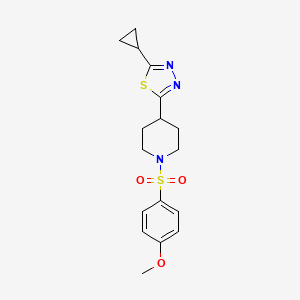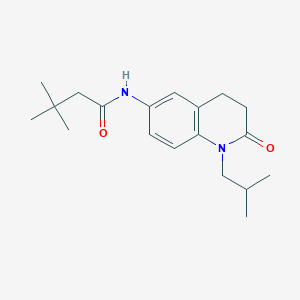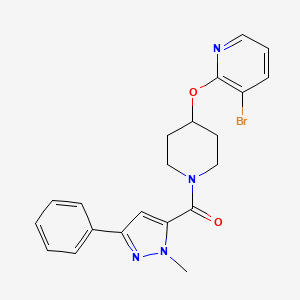
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule, featuring a combination of a pyridine ring substituted with bromine, a piperidine ring, and a pyrazole ring, all connected through methanone linkage. This unique structure indicates potential reactivity and application across various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interaction with biological targets, particularly enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, possibly as an inhibitor or modulator of specific biochemical pathways.
Industry: Its derivatives might be useful in creating advanced materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Start with 3-bromopyridine. It undergoes nucleophilic substitution with piperidin-1-ylmethanol to form (3-bromopyridin-2-yl)oxy)piperidin-1-yl) methanol.
Step 2: The hydroxyl group is then activated, possibly through the formation of a sulfonate ester, followed by substitution with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone to yield the final product.
Industrial Production Methods: Large-scale production of this compound would involve optimizing the reaction conditions like temperature, solvent choice, and catalyst use, to increase yield and purity. Methods like continuous flow reactors could be employed for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation, especially at the piperidine ring, forming various oxidized products.
Reduction: The ketone group in methanone can be reduced to an alcohol group.
Substitution: Various substitutions can occur at the bromine site on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Uses reagents like KMnO₄ or H₂O₂ under controlled conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Common conditions include the use of bases like NaOH or catalysts like Pd/C in hydrogenation reactions.
Major Products Formed:
Oxidized forms of the compound.
Reduced derivatives, such as alcohols or hydrides.
Substituted derivatives where bromine is replaced with other functional groups.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. Its structure suggests it could fit into active sites of enzymes or receptors, inhibiting or modifying their activity. The piperidine and pyrazole rings can provide specific binding interactions through hydrogen bonding, hydrophobic effects, or π-π stacking with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
(3-bromopyridin-2-yl)oxy)piperidin-1-yl)acetone.
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone.
Uniqueness: Compared to its analogs, the target compound’s particular substitution pattern provides it with distinctive physical and chemical properties, possibly enhancing its stability, reactivity, and interaction with biological targets. This makes it a compound of interest for further exploration in various fields.
This should cover a comprehensive overview of the compound . Does it help?
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQABMNSSTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2427829.png)
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427831.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
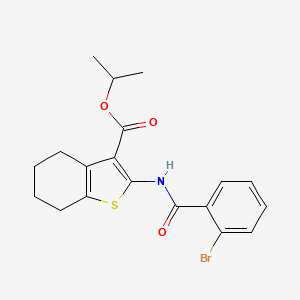
![1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2427836.png)
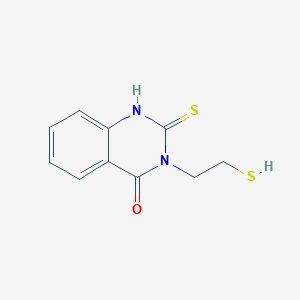
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2427842.png)
